Pentaerythritol tetramethacrylate

Descripción

Propiedades

IUPAC Name |

[3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O8/c1-13(2)17(22)26-9-21(10-27-18(23)14(3)4,11-28-19(24)15(5)6)12-29-20(25)16(7)8/h1,3,5,7,9-12H2,2,4,6,8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBBDBRJXGILTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69453-22-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69453-22-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9062936 | |

| Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3253-41-6 | |

| Record name | Tetramethylolmethane tetramethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3253-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentaerythritol tetramethacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003253416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(((2-methyl-1-oxoallyl)oxy)methyl)-1,3-propanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-bis[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTAERYTHRITOL TETRAMETHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63WHP23S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pentaerythritol tetramethacrylate chemical structure and properties

An In-depth Technical Guide to Pentaerythritol Tetramethacrylate (PETMA)

Introduction: The Quintessential Crosslinking Agent

This compound (PETMA) is a tetrafunctional monomer renowned for its role in the formation of highly crosslinked, three-dimensional polymer networks. Its unique molecular architecture, featuring a central carbon atom bonded to four radiating methacrylate groups, allows for rapid and efficient polymerization, yielding materials with exceptional hardness, thermal stability, and chemical resistance. These properties have made PETMA an indispensable component in a wide array of advanced material applications, from high-performance industrial coatings and adhesives to sophisticated biomaterials used in dental composites and drug delivery systems. This guide provides a comprehensive overview of PETMA's chemical structure, properties, polymerization behavior, and key applications, with a focus on its utility for researchers and scientists in materials science and drug development.

Chemical Structure and Synthesis

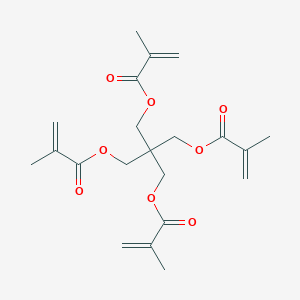

The performance of PETMA is intrinsically linked to its molecular structure. It consists of a central quaternary carbon atom derived from pentaerythritol, which serves as a scaffold. Each of the four hydroxyl groups of the parent pentaerythritol molecule is esterified with methacrylic acid, resulting in four polymerizable methacrylate groups at the termini of the molecule.

The IUPAC name for PETMA is [3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate[1]. This structure's high degree of symmetry and the presence of four reactive double bonds are the primary reasons for its efficacy as a crosslinking agent.

Caption: Chemical structure of this compound (PETMA).

Synthesis: The most common method for synthesizing PETMA is the direct esterification of pentaerythritol with methacrylic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid or an acidic ion-exchange resin, and is driven to completion by the removal of water, often through azeotropic distillation. The synthesis of the analogous pentaerythritol tetraacrylate (PETA) involves heating pentaerythritol with acrylic acid in the presence of an acid catalyst and a polymerization inhibitor[2]. A similar process using methacrylic acid yields PETMA. To prevent premature polymerization during synthesis and storage, inhibitors like monomethyl ether hydroquinone (MEHQ) are crucial additions[3].

Physicochemical Properties

The physical and chemical properties of PETMA are critical to its handling, processing, and final performance in a polymer matrix.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₈O₈ | [1][4] |

| Molecular Weight | 408.44 g/mol | [1][5] |

| CAS Number | 3253-41-6 | [1][4] |

| Appearance | Colorless waxy solid or liquid | [6] |

| Density | ~1.107 g/cm³ | [5] |

| Boiling Point | 497.9 °C at 760 mmHg | [5] |

| Flash Point | 213.2 °C | [5] |

| Refractive Index | ~1.479 | [5] |

| Solubility | Insoluble in water; soluble in many organic solvents | [7] |

Stability and Storage: PETMA can polymerize slowly at room temperature, a process that can be accelerated by heat, light, or the presence of radical initiators[8]. Therefore, it is almost always supplied with a polymerization inhibitor, such as MEHQ[3]. For long-term storage, it should be kept in a cool, dark, and well-ventilated place. The inhibitor's effectiveness relies on the presence of dissolved oxygen, so inert gas blanketing is not recommended[8][9].

Polymerization and Network Formation

PETMA is typically polymerized via a free-radical mechanism, which can be initiated by thermal decomposition of an initiator (e.g., AIBN, BPO) or, more commonly, by a photoinitiator upon exposure to ultraviolet (UV) light. This latter process, known as UV curing, is extremely rapid and allows for solvent-free formulations, making it a cornerstone of modern coatings, inks, and dental technologies.

The process unfolds as follows:

-

Initiation: A photoinitiator absorbs UV photons and cleaves into highly reactive free radicals.

-

Propagation: These radicals attack the carbon-carbon double bonds of the methacrylate groups on a PETMA molecule, initiating a polymer chain. This chain rapidly propagates by adding more PETMA molecules.

-

Crosslinking: Because each PETMA molecule possesses four reactive sites, the growing polymer chains quickly connect with one another. This creates a dense, three-dimensional covalent network.

-

Termination: The polymerization process ceases when radicals are quenched or become sterically hindered within the rigidifying network.

The tetrafunctionality of PETMA is the key to its effectiveness. Compared to di- or trifunctional monomers, it creates a much higher crosslink density, resulting in a polymer network with superior mechanical strength, thermal stability, and resistance to solvents and chemical attack[10].

Sources

- 1. This compound | C21H28O8 | CID 76740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. Pentaerythritol tetraacrylate - Wikipedia [en.wikipedia.org]

- 4. parchem.com [parchem.com]

- 5. Pentaerythritol tetramethylacrylate | CAS#:118541-94-9 | Chemsrc [chemsrc.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Pentaerythritol triacrylate CAS#: 3524-68-3 [m.chemicalbook.com]

- 8. szabo-scandic.com [szabo-scandic.com]

- 9. solutions.covestro.com [solutions.covestro.com]

- 10. polysciences.com [polysciences.com]

An In-depth Technical Guide to the Synthesis and Purification of Pentaerythritol Tetramethacrylate (PETMA)

Abstract

Pentaerythritol tetramethacrylate (PETMA) is a crucial crosslinking agent and monomer utilized in the formulation of a wide array of polymeric materials, including dental composites, coatings, adhesives, and hydrogels. Its tetra-functionality allows for the formation of densely crosslinked networks, imparting exceptional mechanical strength, thermal stability, and chemical resistance to the final products. The synthesis and subsequent purification of PETMA are critical processes that dictate its performance characteristics. This guide provides a comprehensive overview of the prevalent synthesis methodologies and purification strategies for PETMA, grounded in fundamental chemical principles and supported by field-proven protocols. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this versatile molecule.

Introduction: The Significance of PETMA in Advanced Material Formulation

This compound, with the chemical structure [3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate, is a tetrafunctional methacrylate monomer.[1] Its molecular architecture, featuring a central quaternary carbon atom of the pentaerythritol core, provides a compact and rigid foundation for the four radially extending methacrylate groups. This structure is key to its efficacy as a crosslinker, enabling the formation of three-dimensional polymer networks with a high crosslink density.[2] The properties of these networks, and thus the performance of the end-product, are directly influenced by the purity of the PETMA monomer. Impurities, such as partially esterified derivatives (e.g., pentaerythritol trimethacrylate), residual reactants, or byproducts, can lead to incomplete polymerization, reduced mechanical properties, and potential biocompatibility issues.[3][4] Therefore, a thorough understanding of both the synthesis and purification is paramount.

Synthesis of this compound: A Mechanistic Approach

The industrial and laboratory-scale synthesis of PETMA primarily relies on the direct esterification of pentaerythritol with methacrylic acid or its derivatives. The choice of synthetic route is often a balance between reaction efficiency, cost, and the desired purity of the final product.

Direct Esterification of Pentaerythritol with Methacrylic Acid

This is the most common and economically viable method for PETMA synthesis. The reaction involves the acid-catalyzed esterification of the four hydroxyl groups of pentaerythritol with methacrylic acid.

Causality Behind Experimental Choices:

-

Catalyst: The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid (PTSA), methanesulfonic acid, or an acidic ion-exchange resin.[5][6][7] The acid protonates the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.

-

Reaction Equilibrium: Esterification is a reversible reaction. To drive the equilibrium towards the product (PETMA), the water formed as a byproduct must be continuously removed. This is commonly achieved by azeotropic distillation using a solvent like toluene or petroleum ether.[5][8]

-

Polymerization Inhibition: Methacrylate monomers are prone to premature polymerization at the elevated temperatures required for esterification. To prevent this, a polymerization inhibitor, such as hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), or p-methoxyphenol, is added to the reaction mixture.[4][8] These inhibitors act as radical scavengers, quenching any free radicals that may initiate polymerization.

-

Stoichiometry: A slight excess of methacrylic acid is often used to ensure complete esterification of all four hydroxyl groups of pentaerythritol.

Experimental Protocol: Direct Esterification

-

Reactor Setup: Equip a multi-necked round-bottom flask with a mechanical stirrer, a thermometer, a Dean-Stark trap connected to a reflux condenser, and a nitrogen inlet.

-

Charging Reactants: To the flask, add pentaerythritol, a molar excess of methacrylic acid (e.g., 4.4 equivalents), the acid catalyst (e.g., 1-2% by weight of reactants), a polymerization inhibitor (e.g., 350 ppm MEHQ), and the azeotropic solvent (e.g., toluene).[4][5]

-

Reaction: Heat the mixture under a nitrogen atmosphere to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by analyzing samples using techniques like thin-layer chromatography (TLC) or by determining the acid number of the reaction mixture.[8]

-

Completion: The reaction is considered complete when the theoretical amount of water has been collected, and the acid number stabilizes at a low value.

-

Cooling: Once the reaction is complete, cool the mixture to room temperature.

Transesterification Route

An alternative synthetic pathway is the transesterification of a methyl methacrylate with pentaerythritol.[9] This method can be advantageous when trying to avoid the use of the more corrosive methacrylic acid.

Causality Behind Experimental Choices:

-

Catalyst: Transesterification is typically catalyzed by bases, such as sodium methoxide, or organometallic compounds, like dibutyltin oxide. Lithium amide catalysts have also been reported for this purpose.[9]

-

Reaction Equilibrium: The equilibrium is driven towards the product by removing the low-boiling alcohol byproduct (methanol) through distillation.

-

Advantages: This route can sometimes offer higher selectivity and milder reaction conditions compared to direct esterification.

Experimental Protocol: Transesterification

-

Reactor Setup: A similar setup to the direct esterification can be used, but with a distillation head instead of a Dean-Stark trap to remove the methanol byproduct.

-

Charging Reactants: Charge the reactor with pentaerythritol, a molar excess of methyl methacrylate, and the transesterification catalyst.

-

Reaction: Heat the mixture to a temperature that allows for the distillation of methanol while retaining the methyl methacrylate.

-

Monitoring and Completion: Monitor the reaction by the amount of methanol collected. The reaction is complete when methanol evolution ceases.

-

Post-processing: The catalyst is typically neutralized or removed by filtration, and the excess methyl methacrylate is removed by vacuum distillation.

Purification Strategies for High-Purity PETMA

The purification of crude PETMA is a critical step to remove unreacted starting materials, catalysts, byproducts (such as partially esterified pentaerythritol), and polymerization inhibitors. The choice of purification method depends on the scale of the synthesis and the required final purity. For many industrial applications, a simple washing and solvent removal process is sufficient, while for high-purity applications, such as in biomedical devices, more rigorous purification like column chromatography is necessary.[3]

Aqueous Work-up and Solvent Extraction

This is the most common initial purification step for PETMA synthesized via direct esterification.

Causality Behind Experimental Choices:

-

Alkaline Washing: The crude product is washed with an aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[10][11] This neutralizes the acidic catalyst and removes any unreacted methacrylic acid by converting it into its water-soluble salt.

-

Water Washing: Subsequent washing with water or brine removes any remaining water-soluble impurities and salts.

-

Solvent Extraction: This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and water.[12] The PETMA remains in the organic phase, while water-soluble impurities are partitioned into the aqueous phase.

Experimental Protocol: Aqueous Work-up

-

Transfer: Transfer the cooled reaction mixture to a separatory funnel.

-

Alkaline Wash: Add a saturated aqueous solution of sodium bicarbonate and shake gently. Release the pressure frequently as carbon dioxide is generated. Separate the aqueous layer. Repeat this step until no more gas evolves.

-

Water Wash: Wash the organic layer with distilled water until the aqueous layer is neutral (pH 7).[5]

-

Drying: Dry the organic layer over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Column Chromatography

For applications demanding the highest purity, silica gel column chromatography is the method of choice.[3]

Causality Behind Experimental Choices:

-

Principle: This technique separates compounds based on their differential adsorption onto a stationary phase (silica gel) and their solubility in a mobile phase (eluent). The less polar PETMA will travel down the column faster than the more polar, partially esterified byproducts.

-

Eluent System: A mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate, is typically used as the eluent.[3] The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Sample Loading: Dissolve the crude PETMA in a minimal amount of the eluent and load it onto the top of the silica gel column.

-

Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate).

-

Fraction Collection: Collect fractions and monitor their composition using TLC.

-

Product Isolation: Combine the fractions containing pure PETMA and remove the solvent under reduced pressure.

Decolorization

The crude product may sometimes have a yellowish tint due to impurities or oxidation of the polymerization inhibitor.

Causality Behind Experimental Choices:

-

Activated Carbon: Treatment with activated carbon can remove colored impurities through adsorption.[5]

-

Reducing Agents: In some patented methods, a reducing agent is used to decolorize the product by reacting with the oxidized form of the polymerization inhibitor.[5]

Experimental Protocol: Decolorization with Activated Carbon

-

Treatment: Dissolve the crude PETMA in a suitable solvent and add a small amount of activated carbon.

-

Stirring: Stir the mixture for a period to allow for adsorption of the colored impurities.

-

Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

-

Solvent Removal: Remove the solvent under reduced pressure.

Data Presentation and Characterization

The successful synthesis and purification of PETMA must be confirmed through rigorous analytical characterization.

Table 1: Summary of Synthesis and Purification Parameters

| Parameter | Direct Esterification | Transesterification | Aqueous Work-up | Column Chromatography |

| Reactants | Pentaerythritol, Methacrylic Acid | Pentaerythritol, Methyl Methacrylate | Crude PETMA in organic solvent | Crude PETMA |

| Catalyst | p-TSA, H₂SO₄, Ion-exchange resin | NaOCH₃, Dibutyltin oxide | N/A | N/A |

| Temperature | Reflux (e.g., 80-120 °C) | Elevated (distillation of byproduct) | Room Temperature | Room Temperature |

| Key Byproduct | Water | Methanol | N/A | N/A |

| Purification Goal | Removal of acid, catalyst, water | Removal of catalyst, excess reactant | Neutralization and removal of water-soluble impurities | Separation of PETMA from partially esterified byproducts |

| Typical Purity | >90% after work-up | >90% after work-up | - | >98% |

Table 2: Key Characterization Techniques for PETMA

| Technique | Information Obtained | Expected Results for Pure PETMA |

| FTIR Spectroscopy | Presence of functional groups | C=O stretch (ester) at ~1720 cm⁻¹, C=C stretch (alkene) at ~1635 cm⁻¹, absence of broad O-H stretch from pentaerythritol. |

| ¹H NMR Spectroscopy | Structural confirmation and purity | Characteristic peaks for the methacrylate vinyl protons (~6.1 and ~5.5 ppm), methyl protons (~1.9 ppm), and the methylene protons of the pentaerythritol core (~4.2 ppm). The integration ratio of these peaks should match the theoretical values. |

| ¹³C NMR Spectroscopy | Structural confirmation | Peaks corresponding to the carbonyl carbon, vinyl carbons, and the carbons of the pentaerythritol backbone. |

| HPLC | Purity assessment | A single major peak corresponding to PETMA.[3] |

| Acid Number Titration | Residual acidic impurities | A very low acid number, indicating the effective removal of methacrylic acid. |

Visualizations of Workflows and Logic

Diagram 1: General Workflow for PETMA Synthesis and Purification

Caption: Workflow from reactants to final product for PETMA.

Diagram 2: Decision Logic for Purification Strategy

Sources

- 1. This compound | C21H28O8 | CID 76740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polymerization of multifunctional methacrylates and acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. radtech.org [radtech.org]

- 4. Pentaerythritol tetraacrylate monomethyl ether hydroquinone 350ppm inhibitor 4986-89-4 [sigmaaldrich.com]

- 5. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]

- 6. journalajocs.com [journalajocs.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. Cas 3253-41-6,this compound | lookchem [lookchem.com]

- 10. m.youtube.com [m.youtube.com]

- 11. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]

- 12. organomation.com [organomation.com]

The Role of Pentaerythritol Tetramethacrylate as a Crosslinking Agent: An In-depth Technical Guide

This guide provides a comprehensive technical overview of pentaerythritol tetramethacrylate (PETMA), a tetra-functional monomer, and its critical role as a crosslinking agent in polymer science. It is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of PETMA to design and synthesize advanced polymeric materials with tailored functionalities.

Introduction: The Significance of Three-Dimensional Polymer Networks

The transition from linear polymers to three-dimensional, crosslinked networks marks a pivotal step in engineering materials with enhanced mechanical, thermal, and chemical properties. Crosslinking introduces covalent, irreversible bonds between polymer chains, transforming a soluble and fusible material into an insoluble and infusible network. The choice of crosslinking agent is paramount as it dictates the architecture of the network and, consequently, the macroscopic properties of the final material.

This compound (PETMA) stands out as a highly effective crosslinking agent due to its tetra-functional nature. This means each PETMA molecule possesses four polymerizable methacrylate groups, enabling the formation of a densely crosslinked and rigid network structure. This guide will delve into the fundamental chemistry of PETMA, the mechanism of crosslinking, its impact on polymer properties, and its application in cutting-edge fields such as dental composites and controlled drug delivery systems.

This compound (PETMA): A Molecular Perspective

PETMA, with the chemical formula C₂₁H₂₈O₈, is an ester of pentaerythritol and methacrylic acid.[1] Its unique molecular architecture is central to its function as a potent crosslinking agent.

Caption: Chemical structure of this compound (PETMA).

The central quaternary carbon atom of the pentaerythritol core provides a stable, sterically hindered scaffold from which the four methacrylate arms extend. This symmetrical and compact structure is key to its efficacy. The methacrylate groups are the reactive moieties, each containing a carbon-carbon double bond that can readily participate in free-radical polymerization.

The Mechanism of Crosslinking: Free-Radical Polymerization

PETMA-mediated crosslinking is typically initiated by free radicals, which can be generated through thermal decomposition of an initiator (e.g., a peroxide or an azo compound) or by photolysis using a photoinitiator and an appropriate light source (e.g., UV light).[2][3][4] The process can be described in three main stages: initiation, propagation, and termination.[2]

Caption: Schematic of free-radical polymerization leading to a crosslinked network.

Initiation: The process begins with the generation of free radicals from an initiator molecule.[2] These highly reactive species then attack the carbon-carbon double bond of a monomer molecule, transferring the radical to the monomer and initiating a growing polymer chain.[2][4]

Propagation: The newly formed monomer radical reacts with other monomer molecules in a chain reaction, rapidly extending the polymer chain.[2] When a growing polymer chain encounters a PETMA molecule, the radical can add across one of its four methacrylate double bonds. This incorporates the PETMA molecule into the polymer chain, leaving three unreacted methacrylate groups pendant to the chain.

Crosslinking: These pendant methacrylate groups are now available to react with other growing polymer chains. When another radical-terminated chain reacts with one of these pendant groups, a crosslink is formed between the two polymer chains. Due to PETMA's tetra-functionality, a single molecule can bridge up to four different polymer chains, leading to a dense and robust three-dimensional network.

Termination: The polymerization process ceases when two growing radical chains react with each other, either by combination or disproportionation, resulting in a stable, non-reactive polymer chain.[3]

Impact of PETMA on Polymer Properties: A Causal Analysis

The incorporation of PETMA as a crosslinking agent has a profound and predictable impact on the final properties of the polymer. The degree of this impact is directly proportional to the concentration of PETMA used in the formulation.

| Property | Effect of Increasing PETMA Concentration | Causality |

| Mechanical Strength | Increases (e.g., tensile strength, compressive modulus) | Higher PETMA concentration leads to a greater crosslink density, meaning more covalent bonds per unit volume connect the polymer chains. This restricts chain mobility and enhances the material's ability to resist deformation under stress.[5][6] |

| Hardness | Increases | A more densely crosslinked network results in a harder, more rigid material that is more resistant to surface indentation and scratching. |

| Thermal Stability | Increases | The extensive covalent network requires more energy to induce chain scission and degradation, thus raising the decomposition temperature of the polymer. |

| Solvent Resistance | Increases | The three-dimensional network structure prevents the polymer chains from being solvated and dissolving in solvents that would readily dissolve the corresponding linear polymer. Swelling may still occur, but dissolution is inhibited. |

| Swelling Ratio | Decreases | A higher crosslink density creates a tighter network with smaller interstitial spaces, restricting the amount of solvent that can be absorbed.[7] |

| Elongation at Break | Decreases | The restricted mobility of the polymer chains in a highly crosslinked network reduces the material's ability to stretch before fracturing.[6] |

The tetra-functionality of PETMA is a key advantage over di-functional crosslinkers. For a given molar concentration, PETMA can generate a significantly higher crosslink density, leading to a more rapid and efficient formation of a rigid network. This is particularly advantageous in applications requiring high mechanical strength and dimensional stability.

Applications in Advanced Materials

The unique properties imparted by PETMA make it a valuable component in a variety of high-performance materials.

Dental Composites

In dentistry, PETMA is utilized in the formulation of resin-based composites for dental restorations.[8][9][10][11] These materials need to be durable, wear-resistant, and aesthetically pleasing. The organic matrix of these composites is typically a mixture of high-viscosity monomers (like bis-GMA or UDMA) and lower-viscosity diluent monomers.[9][10] PETMA is often included as a crosslinking agent to enhance the mechanical properties of the cured composite.[8]

The high crosslink density provided by PETMA contributes to:

-

High compressive strength: to withstand the forces of mastication.

-

Low polymerization shrinkage: while all methacrylates shrink upon polymerization, a highly crosslinked network can help to mitigate the overall shrinkage stress.[9]

-

Improved wear resistance: a harder, more durable surface is less prone to abrasion.

Hydrogels for Drug Delivery

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water.[12][13] PETMA can be used to crosslink hydrophilic monomers to form hydrogels with controlled properties for applications in drug delivery and tissue engineering.[14][15]

The concentration of PETMA in a hydrogel formulation is a critical parameter for controlling its properties:

-

Swelling behavior: As discussed, higher PETMA concentrations lead to lower swelling ratios.[7] This can be used to control the mesh size of the hydrogel network.

-

Drug release kinetics: The mesh size of the hydrogel network, dictated by the crosslink density, governs the diffusion rate of encapsulated drug molecules. A tighter network (higher PETMA concentration) will result in a slower, more sustained release profile.[14]

-

Mechanical integrity: For applications in tissue engineering, the hydrogel must possess sufficient mechanical strength to maintain its structure. PETMA can be used to tune the mechanical properties of the hydrogel to match those of the target tissue.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and characterization of PETMA-crosslinked materials.

Protocol: Synthesis of a PETMA-Crosslinked Poly(2-hydroxyethyl methacrylate) (PHEMA) Hydrogel

This protocol describes the synthesis of a PHEMA hydrogel via photopolymerization, where PETMA is used as the crosslinking agent.

Materials:

-

2-hydroxyethyl methacrylate (HEMA), inhibitor removed

-

This compound (PETMA)

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV light source (365 nm)

Procedure:

-

Prepare the monomer solution: In a glass vial, prepare the monomer solution by mixing HEMA and PETMA at the desired molar ratio. For example, to prepare a hydrogel with 5 mol% crosslinker, mix 95 parts HEMA with 5 parts PETMA by mole.

-

Add the photoinitiator: Dissolve the photoinitiator (e.g., DMPA) in the monomer mixture at a concentration of 0.5 wt% of the total monomer weight. Ensure complete dissolution by vortexing or gentle agitation in the dark.

-

Molding and polymerization: Pipette the monomer solution into a mold of the desired shape (e.g., between two glass plates with a spacer of a defined thickness).

-

UV Curing: Expose the mold to UV light (365 nm) for a sufficient time to ensure complete polymerization (e.g., 10-30 minutes, depending on the intensity of the UV source and the thickness of the sample). The polymerization should be carried out in an inert atmosphere (e.g., under nitrogen) to prevent oxygen inhibition of the radical polymerization.

-

Washing and swelling: After polymerization, carefully remove the hydrogel from the mold. Immerse the hydrogel in a large volume of PBS (pH 7.4) for 48-72 hours, with frequent changes of the PBS, to remove any unreacted monomers, crosslinker, and initiator. This step is crucial for ensuring the biocompatibility of the material.

-

Equilibrium swelling: After washing, allow the hydrogel to reach equilibrium swelling in fresh PBS. The swelling ratio can be calculated as: Swelling Ratio = (Ws - Wd) / Wd where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel (after drying in a vacuum oven until a constant weight is achieved).

Caption: Workflow for the synthesis of a PETMA-crosslinked PHEMA hydrogel.

Characterization of PETMA-Crosslinked Polymers

A suite of analytical techniques can be employed to characterize the properties of PETMA-crosslinked materials.

-

Dynamic Mechanical Analysis (DMA): DMA is a powerful technique for probing the viscoelastic properties of polymers.[16][17][18] For a PETMA-crosslinked material, DMA can be used to determine the glass transition temperature (Tg) and the storage modulus in the rubbery plateau region. The storage modulus above Tg is directly related to the crosslink density of the network.[16][17]

-

Rheology: Rheological measurements can provide information on the viscoelastic properties of the material before, during, and after curing.[16] For hydrogels, oscillatory rheology can be used to determine the storage modulus (G') and loss modulus (G''), which are indicative of the gel's stiffness and elasticity.[7]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This technique is used to assess the thermal stability of the crosslinked polymer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the polymerization of the methacrylate groups. A decrease in the intensity of the C=C bond absorption peak (around 1635 cm⁻¹) after curing indicates successful polymerization.

Biocompatibility and Safety Considerations

When designing materials for biomedical applications, such as dental composites and drug delivery systems, the biocompatibility of all components is of utmost importance.[19][20][21] While the final crosslinked polymer network is generally inert, unreacted residual monomers, including PETMA, can leach out and potentially cause cytotoxic effects or allergic reactions.[22]

Therefore, it is imperative to:

-

Optimize polymerization conditions: to ensure the highest possible degree of conversion and minimize the amount of residual monomer.

-

Thoroughly wash the material: as described in the hydrogel synthesis protocol, to remove any leachable components.

-

Conduct in vitro cytotoxicity assays: using relevant cell lines to confirm the biocompatibility of the final material.[21][23][24] Standard tests such as MTT or LDH assays can be used to assess cell viability in the presence of the material or its extracts.

Safety data sheets for pentaerythritol acrylates and methacrylates indicate that they can be skin and eye irritants and may cause allergic skin reactions.[25] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the uncured monomer.

Conclusion

This compound is a highly versatile and effective crosslinking agent that enables the creation of robust, three-dimensional polymer networks. Its tetra-functional nature allows for the formation of densely crosslinked materials with superior mechanical, thermal, and chemical properties. The concentration of PETMA is a key parameter that can be precisely controlled to tailor the properties of the final material for specific applications, ranging from high-strength dental composites to controlled-release hydrogel drug delivery systems. A thorough understanding of the polymerization mechanism, the structure-property relationships, and the necessary biocompatibility considerations is essential for the successful design and implementation of PETMA-crosslinked polymers in advanced scientific and technological fields.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76740, this compound. [Link].

-

Wikipedia. Pentaerythritol tetraacrylate. [Link].

-

National Institute of Standards and Technology. Pentaerythritol tetraacrylate. In NIST Chemistry WebBook. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 62556, Pentaerythritol tetraacrylate. [Link].

-

DKSH. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. [Link].

-

National Institute of Standards and Technology. Pentaerythrityl triacrylate. In NIST Chemistry WebBook. [Link].

-

Al-Haddad, E. H., et al. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Advances, 2018, 8(45), 25381-25401. [Link].

-

University of Science and Technology of China. FREE RADICAL POLYMERIZATION. [Link].

-

LibreTexts. Free Radical Polymerization. [Link].

-

ResearchGate. Figure Table 2. 6. Mechanical Mechanical properties properties of of.... [Link].

-

TA Instruments. Quantifying Polymer Crosslinking Density Using Rheology and DMA. [Link].

-

ResearchGate. (PDF) Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. [Link].

-

Science.gov. pentaerythritol triacrylate peta: Topics by Science.gov. [Link].

-

Royal Society of Chemistry. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. [Link].

-

National Center for Biotechnology Information. Methods of synthesis of hydrogels … A review. [Link].

-

National Center for Biotechnology Information. NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies). [Link].

-

Indian Journal of Pharmaceutical Sciences. Hydrogels as Controlled Drug Delivery Systems. [Link].

-

YouTube. Free radical polymerization. [Link].

-

HDIN Research. Pentaerythritol Acrylate (PETA) Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application, Product Type. [Link].

-

Australian Dental Association. Light-curing dental resin-based composites: How it works and how you can make it work. [Link].

-

Morbidelli, M. Chapter 1 Free-Radical Polymerization. [Link].

-

CEZAMAT. Study of biocompatibility and cytotoxicity of medical devices and biomaterials (including nanomaterials). [Link].

-

National Center for Biotechnology Information. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials. [Link].

-

ETH Zurich Research Collection. Educational series: characterizing crosslinked polymer networks. [Link].

-

ResearchGate. The structure of pentaerythritol triacrylate (PETA) (Molecular weight 1⁄4 298).. [Link].

-

PubMed. Biocompatibility study of polymeric biomaterials. [Link].

-

National Toxicology Program. GMM-04: Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3). [Link].

-

MDPI. The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. [Link].

-

ResearchGate. Crosslinking of PET through solid state functionalization with alkoxysilane derivatives | Request PDF. [Link].

-

TechnoRep. Poly(methacrylic acid) hydrogels crosslinked by poly(ethylene glycol) diacrylate as pH-responsive systems for drug delivery applications. [Link].

-

ResearchGate. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. [Link].

-

National Center for Biotechnology Information. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels. [Link].

-

Journal of Metals, Materials and Minerals. Preparation and Properties of Conventional Dental Composites. [Link].

-

Silesian University of Technology. DMA analysis of the structure of crosslinked poly(methyl methacrylate)s. [Link].

-

MDPI. Comparative Analysis of Crosslinking Methods and Their Impact on the Physicochemical Properties of SA/PVA Hydrogels. [Link].

-

Universiti Malaysia Sabah. Effect of Polymer Concentration on the Morphology and Mechanical Properties of Asymmetric Polysulfone (PSf) Membrane. [Link].

-

National Center for Biotechnology Information. Dynamic cross-linked topological network reconciles the longstanding contradictory properties of polymers. [Link].

-

ResearchGate. The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix. [Link].

-

ResearchGate. (PDF) Correlation of Polymerization Conditions with Thermal and Mechanical Properties of Polyethylenes Made with Ziegler-Natta Catalysts. [Link].

-

MDPI. Investigation of Cross-Linked and Additive Containing Polymer Materials for Membranes with Improved Performance in Pervaporation and Gas Separation. [Link].

-

ResearchGate. Curing Dental Resins and Composites by Photopolymerization | Request PDF. [Link].

-

National Center for Biotechnology Information. Crosslinking and Swelling Properties of pH-Responsive Poly(Ethylene Glycol)/Poly(Acrylic Acid) Interpenetrating Polymer Network Hydrogels. [Link].

-

MDPI. Mechanical Behavior of Polymeric Materials: Recent Studies. [Link].

-

National Center for Biotechnology Information. The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends. [Link].

Sources

- 1. This compound | C21H28O8 | CID 76740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. amst.utm.my [amst.utm.my]

- 6. The Effect of Poly (Methyl Methacrylate) Content on Chemical, Thermomechanical, Mechanical, and Fatigue Life Characteristics of Ternary PC/ABS/PMMA Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Light-curing dental resin-based composites: How it works and how you can make it work - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Preparation of Experimental Resin-Based Dental Composites Using Different Mixing Methods for the Filler and Matrix | MDPI [mdpi.com]

- 10. jmmm.material.chula.ac.th [jmmm.material.chula.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. Methods of synthesis of hydrogels … A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. Secure Verification [technorep.tmf.bg.ac.rs]

- 16. tainstruments.com [tainstruments.com]

- 17. researchgate.net [researchgate.net]

- 18. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 19. saliterman.umn.edu [saliterman.umn.edu]

- 20. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 21. Study of biocompatibility and cytotoxicity of medical devices and biomaterials (including nanomaterials) – CEZAMAT [dev.cezamat.pw.edu.pl]

- 22. NTP Genetically Modified Model Report on the Toxicology Studies of Pentaerythritol Triacrylate (Technical Grade) (CASRN 3524-68-3) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Evaluation of the In Vitro Cytotoxicity of Crosslinked Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biocompatibility study of polymeric biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pentaerythritol tetraacrylate | C17H20O8 | CID 62556 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Pentaerythritol Tetramethacrylate (PETM)

Introduction: Unveiling the Molecular Architecture of a Key Methacrylate Ester

Pentaerythritol tetramethacrylate (PETM) is a tetrafunctional monomer widely utilized in the formulation of polymers for dental composites, coatings, and adhesives. Its cross-linking capabilities impart significant mechanical strength and chemical resistance to the final material. A thorough understanding of its molecular structure is paramount for quality control, formulation development, and predicting polymer properties. This guide provides an in-depth exploration of two powerful spectroscopic techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, for the comprehensive characterization of PETM. We will delve into the theoretical underpinnings of these methods, present field-proven experimental protocols, and elucidate the interpretation of the resulting spectra, equipping researchers, scientists, and drug development professionals with the expertise to confidently analyze this critical monomer.

Chapter 1: Fourier-Transform Infrared (FTIR) Spectroscopy of PETM

FTIR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For PETM, this technique allows for the rapid confirmation of key structural features, such as the ester carbonyl groups and the methacrylate carbon-carbon double bonds.

The Causality Behind Experimental Choices in FTIR Analysis

The choice of sampling technique in FTIR is critical for obtaining a high-quality spectrum. For a viscous liquid like PETM, Attenuated Total Reflectance (ATR) is often the preferred method due to its simplicity and minimal sample preparation.[1][2] ATR works by measuring the changes that occur in a totally internally reflected infrared beam when the beam comes into contact with a sample.[1] This technique is particularly advantageous as it requires only a small amount of sample and avoids the complexities of preparing thin films or KBr pellets.[1][2]

Experimental Protocol: FTIR-ATR Analysis of PETM

This protocol outlines the steps for acquiring an FTIR spectrum of PETM using a modern spectrometer equipped with an ATR accessory.

Materials:

-

This compound (PETM) sample

-

FTIR spectrometer with a diamond or zinc selenide ATR crystal[2]

-

Isopropanol or ethanol for cleaning

-

Lint-free wipes

Procedure:

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol or ethanol to remove any residues from previous analyses. Allow the solvent to fully evaporate.

-

Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This step is crucial as it subtracts the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the ATR crystal itself.

-

Sample Application: Place a single drop of the PETM sample directly onto the center of the ATR crystal.[1][3] Ensure that the crystal is completely covered.

-

Pressure Application: If your ATR accessory has a pressure clamp, apply firm and consistent pressure to ensure intimate contact between the sample and the crystal.[1][2] This is vital for achieving a strong signal.

-

Spectrum Acquisition: Collect the FTIR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient to obtain a high signal-to-noise ratio.

-

Data Analysis: Process the acquired spectrum by performing a baseline correction and peak picking to identify the characteristic absorption bands.

-

Post-Analysis Cleaning: Clean the ATR crystal meticulously with a suitable solvent to remove all traces of the PETM sample.

Interpretation of the PETM FTIR Spectrum

The FTIR spectrum of PETM is characterized by several strong absorption bands that serve as fingerprints for its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960 | C-H stretch (aliphatic) | -CH₃, -CH₂- |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1638 | C=C stretch | Methacrylate |

| ~1450 | C-H bend (aliphatic) | -CH₃, -CH₂- |

| ~1160 | C-O stretch | Ester |

| ~945 | =C-H bend (out-of-plane) | Methacrylate |

Note: The exact peak positions may vary slightly depending on the instrument and sampling conditions.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy of PETM

NMR spectroscopy provides unparalleled detail about the chemical environment of individual atoms within a molecule. For PETM, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for elucidating the complete molecular structure and confirming purity.

The Rationale for NMR Sample Preparation

Proper sample preparation is paramount for obtaining high-resolution NMR spectra.[4] The sample must be dissolved in a deuterated solvent to avoid overwhelming the analyte signals with those from the solvent protons.[4] Chloroform-d (CDCl₃) is a common choice for PETM due to its excellent dissolving power for many organic compounds. The concentration should be optimized to provide a good signal without causing issues like peak broadening due to aggregation. Filtering the sample is a critical step to remove any particulate matter that can disrupt the magnetic field homogeneity, leading to poor spectral resolution.

Experimental Protocol: ¹H and ¹³C NMR Analysis of PETM

This protocol details the preparation and analysis of a PETM sample for both ¹H and ¹³C NMR spectroscopy.

Materials:

-

This compound (PETM) sample (5-25 mg for ¹H, 50-100 mg for ¹³C)[5]

-

Deuterated chloroform (CDCl₃)

-

NMR tube (clean and dry)

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh the appropriate amount of PETM directly into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[5]

-

Dissolution: Gently vortex the vial to ensure the complete dissolution of the PETM sample.

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of cotton or glass wool, filter the solution directly into the NMR tube to remove any suspended particles.

-

Instrument Setup: Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

-

Spectrometer Tuning and Shimming: The instrument will automatically tune the probe to the correct frequency and shim the magnetic field to optimize its homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is typically sufficient.

-

¹³C NMR Acquisition: Following the ¹H acquisition, set up the ¹³C NMR experiment. Due to the lower natural abundance of the ¹³C isotope, a longer acquisition time is generally required.[6]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Interpretation of the PETM NMR Spectra

The ¹H and ¹³C NMR spectra of PETM provide complementary information for a complete structural assignment.

¹H NMR Spectrum:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~6.1 | Singlet | 4H | =CH₂ (methacrylate) |

| ~5.6 | Singlet | 4H | =CH₂ (methacrylate) |

| ~4.3 | Singlet | 8H | -CH₂-O- |

| ~1.9 | Singlet | 12H | -CH₃ (methacrylate) |

Note: Chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Spectrum:

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (ester carbonyl) |

| ~136 | C=C (quaternary) |

| ~126 | =CH₂ (methacrylate) |

| ~62 | -CH₂-O- |

| ~45 | C (quaternary) |

| ~18 | -CH₃ (methacrylate) |

Note: Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Visualizing the Analytical Workflow and Molecular Structure

To further clarify the analytical process and the structure of PETM, the following diagrams are provided.

Figure 1: Chemical structure of this compound (PETM).

Figure 2: General workflow for the spectroscopic analysis of PETM.

Conclusion: A Synergistic Approach to Structural Verification

The synergistic use of FTIR and NMR spectroscopy provides a robust and comprehensive framework for the analysis of this compound. FTIR offers a rapid and effective method for the identification of key functional groups, making it an excellent tool for initial screening and quality control. NMR, in turn, delivers a detailed atomic-level map of the molecule, enabling unambiguous structure verification and the detection of subtle impurities. By mastering the principles and protocols outlined in this guide, researchers can confidently characterize PETM, ensuring the integrity of their materials and the reliability of their scientific outcomes.

References

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Sample Preparation - Free Micro ATR FT-IR Chemical Imaging of Polymers and Polymer Laminates. Retrieved from [Link]

-

Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

ResearchGate. (n.d.). Sample preparation. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. John Wiley & Sons, Inc. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

PubChem. (n.d.). Pentaerythritol tetraacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. jascoinc.com [jascoinc.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. creative-biostructure.com [creative-biostructure.com]

An In-Depth Technical Guide to the Thermal Properties of Pentaerythritol Tetramethacrylate (PETMA)

Abstract

Pentaerythritol tetramethacrylate (PETMA) is a tetrafunctional monomer renowned for its ability to form highly crosslinked, three-dimensional polymer networks upon polymerization. These networks exhibit exceptional thermal stability, mechanical strength, and chemical resistance, making them invaluable in a wide array of applications, from dental composites and industrial coatings to advanced materials in additive manufacturing. Understanding the thermal properties of PETMA-based polymers is paramount for optimizing curing processes, predicting material performance at elevated temperatures, and ensuring long-term stability. This technical guide provides a comprehensive analysis of the thermal characteristics of PETMA, with a specific focus on insights gained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and synthesize data to provide a holistic view of the thermal behavior of this versatile monomer and its resulting polymers.

Introduction: The Significance of this compound

This compound is a key building block in the formulation of high-performance thermosetting polymers. Its molecular structure, featuring a central carbon atom bonded to four methacrylate groups, facilitates the formation of a densely crosslinked polymer matrix. This high crosslink density is directly responsible for the desirable properties of cured PETMA resins, including high hardness, excellent abrasion resistance, and robust thermal stability.

The polymerization of PETMA is typically initiated by free radicals, which can be generated through thermal decomposition of an initiator or by photolysis in UV-curable systems. The resulting polymer network is amorphous and rigid, with its thermal behavior being a critical determinant of its application suitability. This guide will explore the two primary analytical techniques used to characterize these thermal properties: TGA, which monitors mass loss as a function of temperature, and DSC, which measures the heat flow associated with thermal transitions.

Thermogravimetric Analysis (TGA): Unveiling Thermal Stability and Decomposition Kinetics

Thermogravimetric Analysis is an essential technique for determining the thermal stability of a material.[1][2] It provides quantitative information about the temperatures at which a material begins to decompose, the rate of decomposition, and the amount of residual mass at the end of the process.

The Causality Behind TGA Experimental Choices

The selection of experimental parameters in TGA is critical for obtaining meaningful and reproducible data. The heating rate, for instance, directly influences the observed decomposition temperatures; faster heating rates tend to shift the decomposition to higher temperatures.[2] A standard heating rate of 10 °C/min is often employed to allow for sufficient resolution of thermal events while maintaining a reasonable experiment time.

The choice of atmosphere is equally crucial. An inert atmosphere, typically nitrogen, is used to study the inherent thermal stability of the polymer in the absence of oxidation. Conversely, an air or oxygen atmosphere is employed to investigate the thermo-oxidative stability, which is often more relevant for materials intended for use in ambient conditions.

Expected TGA Profile of Poly(PETMA)

Due to its highly crosslinked structure, poly(PETMA) is expected to exhibit high thermal stability. The decomposition of polymethacrylates generally proceeds through a complex series of reactions, including chain scission, depolymerization, and the formation of volatile products. For a densely crosslinked network like poly(PETMA), the initial decomposition temperature is anticipated to be significantly higher than that of its linear counterpart, poly(methyl methacrylate) (PMMA).

The TGA thermogram of poly(PETMA) will typically show a single-step or multi-step decomposition profile. The onset temperature of decomposition (Tonset) signifies the point at which significant mass loss begins. The temperature at which 50% of the initial mass is lost (T50) is another key parameter used to compare the thermal stability of different materials. The final decomposition temperature indicates the point at which the degradation process is largely complete. A higher residual mass at the end of the TGA run in an inert atmosphere can suggest the formation of a stable char, which is a desirable characteristic for fire-retardant applications.

Self-Validating TGA Protocol

A robust TGA protocol ensures the accuracy and reliability of the obtained data. This involves regular calibration of the instrument's temperature and mass signals using certified reference materials. A blank run (with an empty sample pan) should be performed to establish a stable baseline. The sample itself should be representative of the bulk material and of a consistent mass (typically 5-10 mg) to avoid thermal gradients.

Experimental Protocol: TGA of Poly(PETMA)

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Sample Preparation: Prepare a small, representative sample of cured poly(PETMA) (5-10 mg).

-

Pan Selection: Place the sample in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes prior to the experiment to ensure an inert atmosphere.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass at 800 °C.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

Differential Scanning Calorimetry is a powerful technique used to measure the heat flow associated with transitions in a material as a function of temperature or time.[4] For amorphous thermosets like poly(PETMA), the most important transition observed by DSC is the glass transition.

The Glass Transition Temperature (Tg): A Window into Network Structure

The glass transition temperature (Tg) is a critical property of amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. For a crosslinked polymer like poly(PETMA), the Tg is directly related to the crosslink density. A higher crosslink density restricts the mobility of the polymer chains, resulting in a higher Tg. Therefore, DSC can be used to indirectly assess the degree of cure of a PETMA resin; as the polymerization proceeds and the crosslink density increases, the Tg will shift to higher temperatures.[5]

Interpreting the DSC Thermogram of Poly(PETMA)

A typical DSC thermogram of a cured poly(PETMA) sample will show a step-like change in the heat flow at the glass transition temperature. The Tg is typically reported as the midpoint of this transition. In addition to the glass transition, an uncured or partially cured PETMA sample will exhibit a broad exothermic peak corresponding to the heat of polymerization during the DSC scan. The area under this exotherm is proportional to the extent of the curing reaction.

The chemical structure of the monomer plays a significant role in the Tg of the resulting polymer. The rigid, compact structure of the pentaerythritol core in PETMA contributes to a high Tg in the fully cured polymer. Studies on dental resins containing various dimethacrylate monomers have shown that the Tg is influenced by the chemical structure of the monomers and the overall filler content.[6]

A Self-Validating DSC Protocol

To ensure the reliability of DSC measurements, the instrument must be calibrated for temperature and enthalpy using high-purity standards such as indium. The use of hermetically sealed aluminum pans is recommended to prevent the loss of any volatile components. A baseline is established by running an empty pan through the same thermal program.

Experimental Protocol: DSC of Poly(PETMA)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.

-

Sample Preparation: Place a small, uniform sample of cured poly(PETMA) (5-10 mg) into an aluminum DSC pan and hermetically seal it.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected Tg (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Hold the sample at the upper temperature for a few minutes to erase any prior thermal history.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first.

-

-

Data Analysis: Analyze the second heating curve to determine the glass transition temperature (Tg). The Tg is typically taken as the midpoint of the step change in the heat flow.

Summary of Thermal Properties and Key Data

The following table summarizes the expected thermal properties of poly(this compound). It is important to note that specific values can vary depending on the degree of cure, the presence of additives or fillers, and the specific experimental conditions.

| Property | Analytical Technique | Expected Value/Observation | Significance |

| Onset of Decomposition (Tonset) | TGA | High (typically > 300 °C in an inert atmosphere) | Indicates the initiation of significant thermal degradation. |

| Temperature of 50% Mass Loss (T50) | TGA | High | A key indicator of the overall thermal stability of the polymer. |

| Char Yield | TGA | Moderate to High (in inert atmosphere) | A higher char yield is beneficial for fire retardancy. |

| Glass Transition Temperature (Tg) | DSC | High (typically > 100 °C) | Reflects the high crosslink density and rigidity of the polymer network. |

| Heat of Polymerization (ΔHpoly) | DSC | Observable for uncured/partially cured samples | Quantifies the energy released during the curing reaction. |

Experimental Workflows and Logical Relationships

The characterization of the thermal properties of PETMA follows a logical progression, starting from the polymerization of the monomer to the detailed analysis of the resulting polymer network.

Logical Relationship of PETMA Polymerization and Thermal Properties

Caption: Logical flow from PETMA monomer to the final polymer with its characteristic properties.

Experimental Workflow for TGA and DSC Analysis

Caption: Experimental workflow for the thermal analysis of poly(PETMA) using TGA and DSC.

Conclusion

This compound is a cornerstone monomer for the formulation of high-performance thermoset materials. Its thermal properties, dictated by its highly crosslinked network structure, are critical to its performance and application range. Thermogravimetric Analysis and Differential Scanning Calorimetry are indispensable tools for elucidating these properties. TGA provides a clear picture of the material's thermal stability and decomposition behavior, while DSC offers valuable insights into the glass transition temperature and the state of cure. The data and protocols presented in this guide serve as a foundational resource for researchers, scientists, and drug development professionals working with PETMA and related multifunctional methacrylates, enabling them to make informed decisions in material selection, process optimization, and product development.

References

-

FTIR, TGA and DSC in the Analysis of Polymer Materials. AdvanSES. [Link]

- KR101514739B1 - Photocurable resin composition for thermal decomposition master model mold of precision casting - Google P

-

Selected parameters for the thermal decomposition process for PET-0 and... - ResearchGate. [Link]

-

Structural & Thermal Analysis of the Dental Refurbishment Ingredients using FEA Application. [Link]

-

Thermal expansion characteristics of light-cured dental resins and resin composites - PubMed. [Link]

-

Pentaerythritol tetraacrylate - Szabo-Scandic. [Link]

-

How To Find The Decomposition Temperature Of A Polymer? - Chemistry For Everyone. [Link]

-

Enhancing Mechanical and Thermal Properties of 3D-Printed Samples Using Mica-Epoxy Acrylate Resin Composites—Via Digital Light Processing (DLP) - MDPI. [Link]

-

Modulated-temperature differential scanning calorimetry: 15. Crosslinking in polyurethane–poly(ethyl methacrylate) interpenetr. [Link]

-

Thermal analysis and structural investigation of different dental composite resins. [Link]

-

A Deep Dive into the Thermal Degradation of PET and Recycled PET Fibers - AZoM. [Link]

-

Thermal analysis of dental materials - Biomaterials Journal. [Link]

-

Review of the Thermochemical Degradation of PET: An Alternative Method of Recycling - jeeng.net. [Link]

-

Thermally Stable Photoreactive Polymers as a Color Filter Resist Bearing Acrylate and Cinnamate Double Bonds - SciSpace. [Link]

-

TGA thermograms of particulate filled dental composites. - ResearchGate. [Link]

Sources

Pentaerythritol tetramethacrylate CAS number and molecular weight

An In-Depth Technical Guide to Pentaerythritol Tetramethacrylate (PETMA) for Advanced Polymer and Biomedical Applications

Abstract

This compound (PETMA) is a tetrafunctional monomer prized for its ability to form densely crosslinked, high-performance polymer networks. Its unique molecular architecture, featuring four methacrylate groups extending from a central carbon atom, enables the rapid formation of polymers with exceptional mechanical strength, thermal stability, and chemical resistance. This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of PETMA's core properties, synthesis, polymerization mechanisms, and key applications. We will delve into its critical role as a crosslinking agent in fields ranging from advanced coatings to cutting-edge biomedical applications, such as hydrogels for tissue engineering and drug delivery systems. The causality behind experimental choices and detailed protocols are provided to empower scientists in leveraging PETMA for their specific research and development needs.

Core Physicochemical Properties and Identifiers

A precise understanding of a monomer's fundamental properties is the bedrock of successful polymer design and synthesis. PETMA's identity and characteristics are summarized below.

Chemical Identity

| Identifier | Value | Source |

| Chemical Name | [3-(2-methylprop-2-enoyloxy)-2,2-bis(2-methylprop-2-enoyloxymethyl)propyl] 2-methylprop-2-enoate | [1] |

| CAS Number | 3253-41-6 | [1][2] |

| Molecular Formula | C₂₁H₂₈O₈ | [1] |

| Molecular Weight | 408.4 g/mol | [1] |

| Synonyms | Pentaerythrityl tetramethacrylate, Tetramethylolmethane tetramethacrylate | [1][2] |

Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White crystalline solid | [3] (by analogy from parent molecule) |

| Melting Point | ~66 °C | [2] |

| Molecular Structure | Tetrahedral ester of pentaerythritol and methacrylic acid | [1] |

Synthesis of this compound

The synthesis of PETMA is fundamentally an esterification reaction. The process involves reacting the polyol pentaerythritol with four equivalents of methacrylic acid or a more reactive derivative, such as methacryloyl chloride.

Reaction Mechanism and Rationale

The most common industrial route is the direct esterification of pentaerythritol with methacrylic acid, typically in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to accelerate the reaction.

Causality Behind Experimental Choices:

-

Solvent: A solvent like toluene or xylene is used to facilitate azeotropic removal of water, which is a byproduct of the reaction. Driving off the water shifts the reaction equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.

-

Catalyst: An acid catalyst protonates the carbonyl oxygen of the methacrylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of pentaerythritol.

-

Polymerization Inhibitor: Methacrylate groups are highly susceptible to spontaneous free-radical polymerization at elevated temperatures. Therefore, an inhibitor such as monomethyl ether hydroquinone (MEHQ) or phenothiazine is crucial.[4] It acts as a radical scavenger, preventing the monomer from polymerizing during its synthesis and purification, thereby ensuring product stability and purity.

Caption: Synthesis of PETMA via acid-catalyzed esterification.